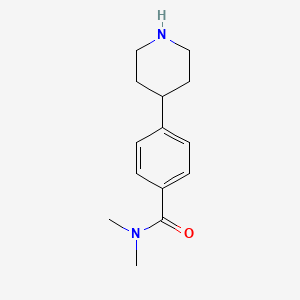

N,N-dimethyl-4-(piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(2)14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVNVALKBFAATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-4-(piperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzamide core with a piperidine ring and two methyl groups attached to the nitrogen atom. Its molecular formula is , indicating the presence of two nitrogen atoms, which are critical for its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator within various cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Pharmacological Activities

- Antitumor Activity : Research has demonstrated that derivatives of piperidine-benzamide compounds exhibit significant antitumor effects. For instance, a related compound showed an IC50 value of 0.25 μM against HepG2 cells, indicating potent activity through mechanisms involving cell cycle arrest via the p53/p21-dependent pathway .

- Antiviral Properties : this compound has been investigated for its antiviral potential, particularly against hepatitis C virus (HCV). Compounds within this class have shown efficacy in inhibiting HCV replication with EC50 values around 2.57 μM .

- Neuropharmacological Effects : The compound's structural features suggest potential anxiolytic effects, making it a candidate for anxiety treatment. Its interaction with neurotransmitter systems may provide therapeutic benefits in neuropsychiatric disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | IC50 = 0.25 μM against HepG2 cells | |

| Antiviral | EC50 = 2.57 μM against HCV | |

| Neuropharmacological | Potential anxiolytic effects |

Detailed Research Findings

- Antitumor Study : A study synthesizing novel N-(piperidine-4-yl)benzamide derivatives found that specific compounds inhibited cyclin B1 expression and induced cell cycle arrest in HepG2 cells. This suggests that modifications in the piperidine structure can enhance antitumor efficacy through targeted pathways .

- Antiviral Screening : High-throughput screening identified several small molecules, including those based on the piperidine scaffold, as potent inhibitors of HCV replication. These compounds were evaluated for their physicochemical properties to ensure favorable absorption and metabolic stability .

- Neuropharmacology : The anxiolytic properties have been attributed to the compound's ability to modulate neurotransmitter systems, potentially offering new avenues for treating anxiety disorders without the side effects associated with traditional anxiolytics.

Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

- N,N-Dimethylbenzamide : Enhances lipophilicity and metabolic stability compared to unsubstituted benzamides.

- Piperidin-4-yl group : Provides conformational flexibility and hydrogen-bonding capabilities.

Table 1: Structural Variations in Piperidinyl-Benzamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : Compounds like 8a (trifluoromethyl) and Hu7691 (fluoro) exhibit increased metabolic stability and target affinity compared to the dimethyl-substituted target compound .

- Piperidine Modifications : Hu7691’s difluorophenyl-piperidine enhances selectivity for Akt1 over Akt2, demonstrating how piperidine substitutions influence isozyme specificity .

- Heterocyclic Additions : The pyridine and methylpiperazine in CAS 1311279-05-6 introduce basicity and solubility differences .

Key Observations :

- Yields for piperidinyl-benzamides vary widely (13–65.2%), with thiourea derivatives (e.g., 8a) showing moderate efficiency .

- The target compound’s synthesis likely parallels methods in , where reductive transamidation of N,N-dimethylbenzamide derivatives achieves ~47% yield .

Pharmacological and Physicochemical Properties

Bioactivity and Selectivity

- Hu7691: Exhibits 24-fold selectivity for Akt1 over Akt2, reducing keratinocyte apoptosis (IC₅₀ >10 μM in HaCaT cells) .

- Compound 8a : Trifluoromethyl substitution may enhance binding to thioredoxin or protease targets, though specific data are unavailable .

- CAS 1311279-05-6 : The pyridine and trifluoromethyl groups likely improve kinase inhibition potency compared to simpler benzamides .

Physicochemical Properties

Table 3: Molecular Properties

| Compound | Molecular Weight | logP* | Solubility | |

|---|---|---|---|---|

| This compound | ~274.35 | ~2.1 | Moderate (aqueous) | |

| Hu7691 | 443.41 | ~3.5 | Low | |

| CAS 1311279-05-6 | 392.43 | ~3.8 | Low (lipophilic) |

*Estimated using fragment-based methods.

Key Observations :

- The target compound’s lower molecular weight and dimethyl group may improve bioavailability compared to bulkier analogs.

Preparation Methods

Amide Bond Formation via Carbonyldiimidazole Activation

One robust method involves activating the carboxylic acid group of a 4-aminobenzamide derivative using carbonyldiimidazole (CDI), followed by coupling with the piperidin-4-yl amine derivative.

- Procedure Example :

- Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (0.20 g) in acetonitrile (10 mL).

- Add carbonyldiimidazole (0.19 g) and stir at room temperature (19-22 °C) for 3-4 hours to activate the acid.

- Sequentially add triethylamine (0.20 g) and the piperidin-4-yl amine salt (e.g., methanamine oxalate or succinate, ~0.37-0.41 g).

- Heat the mixture to reflux and stir for 16-21 hours.

- Add water (10 mL), stir briefly, and separate layers to isolate the product.

This method yields the benzamide derivative with high purity and yield, reducing the need for multiple purification steps and enabling scalability for mass production.

Use of Piperidin-4-yl Methanamine Salts

The piperidin-4-yl amine component is often used as its oxalate or succinate salt to improve stability and handling. These salts react efficiently with the activated benzoyl intermediate under reflux conditions in acetonitrile, facilitating smooth amide bond formation.

Reaction Optimization

- Temperature and Time : Reaction times range from 16 to 21 hours under reflux conditions, with room temperature activation of the acid intermediate.

- Solvent : Acetonitrile is preferred for its ability to dissolve both reactants and facilitate the activation step.

- Base : Triethylamine is used to neutralize generated acids and promote coupling efficiency.

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Acid Activation Agent | Carbonyldiimidazole (CDI) | 0.95 equivalents relative to acid |

| Solvent | Acetonitrile | 10 mL per 0.20 g acid |

| Base | Triethylamine | ~1 equivalent relative to acid |

| Piperidin-4-yl Amine Salt | Oxalate or Succinate | ~1.8-2 equivalents |

| Activation Temperature | 19-22 °C (room temperature) | 3-4 hours stirring |

| Coupling Temperature | Reflux (~80 °C) | 16-21 hours stirring |

| Workup | Addition of water, phase separation | Simplifies isolation |

| Yield and Purity | High (not numerically specified) | Improved over conventional methods |

- Minimizes formation of side products and analogues, reducing purification complexity.

- Allows use of commercially available starting materials, lowering costs.

- Reaction conditions are mild and scalable, suitable for industrial synthesis.

- High purity products obtained, facilitating downstream applications.

While the primary documented method employs CDI activation, other classical amide coupling reagents (e.g., carbodiimides like DCC, EDC) or acid chlorides could be employed, though these may introduce additional purification challenges or lower yields. The choice of piperidin-4-yl amine salt form also influences solubility and reactivity.

- The patent literature emphasizes the importance of optimizing reaction conditions to improve yield and purity of benzamide derivatives with piperidine substituents.

- The CDI-mediated coupling in acetonitrile with triethylamine base represents a well-validated, efficient route.

- Use of piperidin-4-yl methanamine salts (oxalate or succinate) enhances reaction efficiency.

- The process is amenable to scale-up and industrial production due to simplified workup and minimized side reactions.

Q & A

How can researchers optimize the synthesis of N,N-dimethyl-4-(piperidin-4-yl)benzamide to improve yield and purity?

Answer:

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates for coupling steps, while ethanol minimizes side reactions in nucleophilic substitutions .

- Catalysts : Triethylamine or DMAP can accelerate benzamide bond formation by activating acylating agents .

- Temperature control : Stepwise heating (e.g., 60°C for cyclization, room temperature for sensitive steps) reduces decomposition .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethyl methyl ketone improves purity .

What advanced structural characterization techniques are critical for confirming the molecular configuration of this compound?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve piperidine ring conformation and benzamide planarity. Parameters like R-factor (<0.05) and θ angles validate sp³ hybridization at nitrogen atoms .

- NMR spectroscopy : ¹H-¹³C HMBC correlations confirm connectivity between the piperidine and benzamide moieties .

- Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns of fluorine or trifluoromethyl groups .

How should researchers design experiments to evaluate the compound’s biological activity in cancer cell lines?

Answer:

- Cell viability assays : Use HepG2 or KRAS mutant xenograft models with dose-response curves (1–100 µM) and sorafenib as a positive control .

- Mechanistic studies : Measure caspase-3 activation (apoptosis) or phospho-Akt levels (pathway inhibition) via Western blotting .

- Selectivity profiling : Compare IC₅₀ values across kinase panels (e.g., RAF, Akt) to identify off-target effects .

How can contradictions between computational predictions and experimental bioactivity data be resolved?

Answer:

- Validate force fields : Re-run docking simulations (e.g., AutoDock Vina) with adjusted van der Waals radii for trifluoromethyl groups .

- Check compound integrity : Confirm purity (>95%) via HPLC and test stability in assay buffers (e.g., pH 7.4, 37°C) .

- Reassess binding models : Use cryo-EM or SPR to verify target engagement if molecular dynamics suggest weak binding .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET modeling : SwissADME predicts logP (~3.2) and blood-brain barrier penetration based on the piperidine’s lipophilicity .

- Molecular dynamics : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- QSAR studies : Corporate substituent effects (e.g., trifluoromethyl groups increase metabolic stability) into regression models .

How can the compound’s solubility be enhanced without compromising target affinity?

Answer:

- Structural modifications : Introduce polar groups (e.g., hydroxyl, morpholine) at the benzamide’s para position .

- Prodrug approaches : Convert the piperidine nitrogen to a phosphate ester for pH-dependent release in tumors .

- Formulation : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility .

What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Crystal growth : Slow evaporation from ethyl methyl ketone/hexane (1:3) at 4°C promotes nucleation .

- Data collection : Optimize θ angles (2.3–28.3°) on a Bruker Kappa APEXII CCD diffractometer to resolve disorder in the piperidine ring .

- Refinement : Apply SHELXL restraints for anisotropic displacement parameters of fluorine atoms .

How can structure-activity relationship (SAR) studies guide the development of more potent analogs?

Answer:

- Systematic substitution : Replace the dimethylamino group with pyrrolidine or azetidine to test steric effects .

- Bioisosteres : Swap the benzamide for a thiazole carboxamide to enhance π-stacking with hydrophobic pockets .

- Pharmacophore mapping : Overlay active/inactive analogs in MOE to identify critical hydrogen-bonding motifs .

What analytical methods reliably detect and quantify synthetic impurities in this compound?

Answer:

- HPLC-DAD : Use a C18 column (ACN/0.1% TFA gradient) to separate unreacted 4-piperidinyl intermediates (retention time ~8.2 min) .

- LC-MS/MS : Monitor m/z 270.3 ([M+H]⁺) for degradation products under accelerated stability conditions (40°C/75% RH) .

- ¹⁹F NMR : Detect trifluoromethyl-containing byproducts at δ -62 ppm .

What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?

Answer:

- Flow chemistry : Use continuous reactors for exothermic steps (e.g., benzoylation) to improve safety and yield .

- Catalyst recycling : Immobilize Pd/C on mesoporous silica for reuse in hydrogenation steps .

- Process optimization : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, mixing rate) .

How can researchers assess synergistic effects between this compound and existing chemotherapeutics?

Answer:

- Combination index (CI) : Use CompuSyn software to calculate CI values (<1 indicates synergy) in HepG2 cells .

- Transcriptomics : RNA-seq profiles pathway crosstalk (e.g., MAPK and PI3K inhibition) .

- In vivo models : Co-administer with sorafenib in xenografts and monitor tumor volume vs. monotherapy .

What methods are effective for separating and characterizing stereoisomers of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IG column with heptane/ethanol (80:20) to resolve enantiomers (α > 1.5) .

- VCD spectroscopy : Compare experimental and calculated spectra to assign absolute configuration .

- Crystallography : Resolve racemic mixtures by co-crystallization with chiral auxiliaries (e.g., tartaric acid) .

How should stability studies be designed to evaluate the compound’s shelf life under varying conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.